Repirinast-d4

LC-MS/MS bioanalysis stable isotope labeling pharmacokinetics

Repirinast-d4 (CAS 1329836-95-4) is a stable isotope-labeled internal standard (SIL-IS) for LC-MS/MS quantification of Repirinast and its active metabolite MY-1250. Its +4 Da mass shift and carbon-bound deuterium labeling ensure interference-free MRM transitions and accurate correction for matrix effects, meeting FDA/EMA bioanalytical validation requirements. Unlike unlabeled Repirinast or structural analogs, it compensates for ion suppression and sample-to-sample variability. Procure high-purity (≥98%) Repirinast-d4 to mitigate assay failure risk in preclinical and clinical pharmacokinetic studies.

Molecular Formula C20H21NO5
Molecular Weight 359.414
CAS No. 1329836-95-4
Cat. No. B589426
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRepirinast-d4
CAS1329836-95-4
Synonyms5,6-Dihydro-7,8-dimethyl-4,5-dioxo-4H-pyrano[3,2-c]quinoline-2-carboxylic Acid 3-Methylbutyl-d4 Ester;  MY 5116-d4;  Romet-d4; 
Molecular FormulaC20H21NO5
Molecular Weight359.414
Structural Identifiers
SMILESCC1=C(C2=C(C=C1)C3=C(C(=O)C=C(O3)C(=O)OCCC(C)C)C(=O)N2)C
InChIInChI=1S/C20H21NO5/c1-10(2)7-8-25-20(24)15-9-14(22)16-18(26-15)13-6-5-11(3)12(4)17(13)21-19(16)23/h5-6,9-10H,7-8H2,1-4H3,(H,21,23)/i7D2,8D2
InChIKeyNFQIAEMCQGTTIR-OSEHSPPNSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Repirinast-d4 (CAS 1329836-95-4): Deuterated Stable Isotope-Labeled Internal Standard for LC-MS/MS Quantification


Repirinast-d4 (CAS 1329836-95-4) is a deuterated analog of the antiallergic prodrug Repirinast, with four hydrogen atoms replaced by deuterium (²H) at the 3-methylbutyl ester moiety . As a stable isotope-labeled (SIL) compound, it serves as an internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays for the accurate quantification of Repirinast and its active metabolite MY-1250 in biological matrices . Repirinast itself (CAS 73080-51-0) is an orally administered histamine release inhibitor and mast cell stabilizer, approved in Japan for the treatment of bronchial asthma and allergic rhinitis, and acts as a prodrug metabolized to its active de-esterified form MY-1250 [1].

Why Unlabeled Repirinast or Structurally Dissimilar Internal Standards Cannot Substitute for Repirinast-d4 in Quantitative Bioanalysis


Generic substitution of Repirinast-d4 with unlabeled Repirinast or a structurally unrelated analog fails to meet the fundamental requirements of quantitative LC-MS/MS bioanalysis. Unlabeled Repirinast is the target analyte itself and therefore cannot serve as an internal standard; its addition to samples would directly confound analyte measurement [1]. Structurally dissimilar internal standards—compounds with different physicochemical properties such as differing ionization efficiencies, chromatographic retention times, or extraction recoveries—do not co-elute or co-ionize with the analyte, rendering them incapable of correcting for matrix effects, ion suppression, and sample-to-sample variability . In contrast, stable isotope-labeled internal standards (SIL-IS) are widely recognized by regulatory bodies including the FDA and EMA as the gold standard for bioanalytical method validation precisely because their near-identical chemical behavior allows for true compensation of analytical variance [2].

Repirinast-d4 Quantitative Differentiation Evidence: Comparative Data Against Unlabeled Repirinast for LC-MS/MS Method Selection


Mass Difference of +4 Da Enables Baseline-Resolved MS Detection of Repirinast-d4 Relative to Unlabeled Repirinast

Repirinast-d4 exhibits a mass increase of approximately +4 Da relative to unlabeled Repirinast, derived from the substitution of four hydrogen atoms with deuterium on the 3-methylbutyl ester side chain . The unlabeled compound has an exact mass of 355.384 g/mol, while Repirinast-d4 has an exact mass of 359.167 g/mol, producing a mass shift of +3.78 Da that enables distinct MS detection with minimal isotopic overlap . For small molecule LC-MS/MS quantification, a minimum mass difference of three mass units is generally required to avoid spectral interference from the natural isotopic envelope of the analyte .

LC-MS/MS bioanalysis stable isotope labeling pharmacokinetics

Deuterium Labeling on Carbon-Bound Positions Minimizes H/D Exchange Risk Relative to Heteroatom-Labeled Standards

In Repirinast-d4, deuterium atoms are substituted on the carbon backbone of the 3-methylbutyl ester moiety (designated 1,1,2,2-tetradeuterio-3-methylbutyl) . Unlike deuterium labeling on heteroatoms such as oxygen, nitrogen, or sulfur—which are prone to rapid proton-deuterium exchange in aqueous or biological matrices—carbon-bound deuterium exhibits substantially greater isotopic stability under typical bioanalytical sample preparation and LC-MS/MS conditions . Deuterium labels placed on exchangeable heteroatom positions can be replaced by hydrogen within minutes to hours in protic solvents, plasma, or urine, causing loss of the mass shift required for analyte discrimination [1].

isotope exchange stability method validation LC-MS/MS internal standard

Repirinast-d4 Enables Quantification with ≥95% Purity Specification for Traceable Bioanalytical Method Validation

Repirinast-d4 is supplied with a documented purity specification of ≥95% (or ≥98% depending on the vendor and lot), verified by HPLC and MS analysis, which is essential for its use as a quantitative internal standard . In contrast, unlabeled Repirinast reference standards, while also available at high purity, are the target analyte itself and therefore cannot serve the internal standard function without invalidating quantitative results . The use of a stable isotope-labeled internal standard with defined purity enables correction for matrix effects, extraction recovery variability, and instrumental fluctuations—capabilities that non-isotopic internal standards cannot provide due to differential ionization and chromatographic behavior .

analytical reference standard method validation regulatory compliance

Repirinast-d4 (CAS 1329836-95-4): Optimal Use Cases for Bioanalytical and Pharmacokinetic Research Applications


Quantitative LC-MS/MS Bioanalysis of Repirinast and Active Metabolite MY-1250 in Plasma or Serum

Repirinast-d4 is the preferred internal standard for developing and validating LC-MS/MS methods to quantify Repirinast and its active metabolite MY-1250 in biological matrices. Its +4 Da mass shift enables distinct multiple reaction monitoring (MRM) transitions free from analyte interference [1], while its carbon-bound deuterium labeling ensures isotopic stability throughout sample preparation, extraction, and chromatographic separation. This application is essential for preclinical and clinical pharmacokinetic studies where accurate measurement of prodrug-to-active-metabolite conversion is required [2].

Regulated Bioanalytical Method Validation Under FDA/EMA Guidelines

For laboratories conducting bioanalytical method validation in compliance with FDA Guidance for Industry (Bioanalytical Method Validation) or EMA guidelines, Repirinast-d4 serves as a suitable stable isotope-labeled internal standard. Regulatory expectations mandate the use of SIL-IS to correct for matrix effects and ensure assay reproducibility across multiple analytical runs [3]. The documented purity specification (≥95% to ≥98%) and carbon-bound labeling of Repirinast-d4 support the traceability and robustness required for regulatory submission data packages.

In Vitro Metabolism Studies of Repirinast Esterase-Mediated Activation

Repirinast is a prodrug requiring esterase-mediated hydrolysis to yield its active metabolite MY-1250 [4]. Repirinast-d4 can be used as an internal standard in in vitro metabolism assays (e.g., hepatocyte incubations, liver microsome studies, plasma stability tests) to accurately quantify both the parent deuterated standard and the unlabeled prodrug and metabolite concentrations. This application enables precise determination of metabolic conversion rates and half-lives, critical parameters for understanding inter-species and inter-individual pharmacokinetic variability.

Repirinast-D4 as a Procurement-Qualified Deuterated Internal Standard for Contract Research Organizations (CROs)

CROs supporting pharmaceutical sponsors require reliable, well-characterized internal standards for method development and sample analysis. Repirinast-d4 offers a procurement-ready solution with defined specifications (molecular weight 359.41, molecular formula C20H17D4NO5, carbon-bound d4 labeling) [5] and storage conditions (2-8°C or -20°C depending on vendor) that align with laboratory inventory management. Selection of a characterized deuterated standard early in method development reduces the risk of assay failure due to isotopic instability or inadequate mass resolution, thereby mitigating project delays and re-validation costs [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Repirinast-d4

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.